6-Keto Triamcinolone Acetonide

Analytical Chemistry Mass Spectrometry Impurity Profiling

6-Keto Triamcinolone Acetonide (C24H29FO7, MW 448.48) is a validated pharmaceutical impurity reference standard for Triamcinolone Acetonide. It is used in HPLC and LC-MS/MS methods for impurity quantification, method validation, and stability studies. This compound ensures accurate peak identification, method specificity, and regulatory compliance. Available in standard research quantities with cold chain shipping.

Molecular Formula C24H29FO7
Molecular Weight 448.5 g/mol
Cat. No. B13860597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Keto Triamcinolone Acetonide
Molecular FormulaC24H29FO7
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CC(=O)C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
InChIInChI=1S/C24H29FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,17,19,26,29H,8-11H2,1-4H3/t13-,14-,17-,19+,21-,22-,23-,24+/m0/s1
InChIKeyIGSXVMLPPCPFBT-ZNWREMJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Keto Triamcinolone Acetonide: Chemical Identity and Pharmacopoeial Context


6-Keto Triamcinolone Acetonide (C24H29FO7, MW 448.48) is an oxidized derivative and recognized impurity/metabolite of the synthetic glucocorticoid Triamcinolone Acetonide . It is classified as a pharmaceutical impurity reference standard, utilized primarily in analytical method development, quality control, and stability studies for Triamcinolone Acetonide drug substances and formulations . Unlike the parent drug, this compound is not intended for therapeutic use; its scientific value lies in its role as a marker for degradation pathways and as a critical reference material for ensuring pharmacopoeial compliance .

Why Substitution with Parent Drug or Other Metabolites Fails


6-Keto Triamcinolone Acetonide is not a generic alternative to Triamcinolone Acetonide or its major metabolites (e.g., 6β-hydroxy Triamcinolone Acetonide, 21-Carboxylic Acid Triamcinolone Acetonide) for any therapeutic or pharmacological application. Substitution fails because each compound possesses a distinct molecular fingerprint, stability profile, and biological activity profile. Specifically, the 6-keto oxidation alters the compound's molecular weight , introduces unique chromatographic behavior, and eliminates the glucocorticoid receptor-mediated anti-inflammatory activity characteristic of the parent drug [1]. As a result, using Triamcinolone Acetonide or another metabolite in place of 6-Keto Triamcinolone Acetonide as an analytical reference standard would invalidate impurity quantification, stability-indicating method validation, and regulatory submissions that require exact match to the specified impurity profile.

Quantitative Differentiation vs. Parent and Related Analogs


Molecular Weight Differentiation

6-Keto Triamcinolone Acetonide has a molecular weight of 448.48 g/mol, which is distinctly higher than Triamcinolone Acetonide (434.50 g/mol) due to the ketone substitution at C6, and identical to the 21-Carboxylic Acid metabolite (448.48 g/mol) but lower than the 6β-hydroxy metabolite (450.50 g/mol). This exact mass difference is critical for accurate identification in LC-MS/MS and GC-MS methods.

Analytical Chemistry Mass Spectrometry Impurity Profiling

HPLC Purity Comparison

Commercially available 6-Keto Triamcinolone Acetonide is typically supplied at a purity of 95.00% (HPLC), whereas pharmaceutical-grade Triamcinolone Acetonide reference standards are specified at >98.0% purity. This difference reflects the compound's status as a specialized impurity marker rather than a high-purity active pharmaceutical ingredient. [1]

Analytical Method Validation Quality Control Reference Standard Characterization

Storage Stability Requirements

6-Keto Triamcinolone Acetonide requires refrigerated storage at 2-8°C, protected from air and light to prevent degradation, whereas Triamcinolone Acetonide can be stored at room temperature (<15°C). This differential storage requirement impacts procurement planning, shipping conditions, and laboratory inventory management. [1]

Stability Studies Reference Material Handling Logistics

Biological Activity Profile

In vitro studies evaluating the principal metabolites of Triamcinolone Acetonide (including 6β-hydroxy Triamcinolone Acetonide and 21-carboxylic acid Triamcinolone Acetonide) demonstrated that these metabolites failed to show any concentration-dependent anti-inflammatory effects in models of IL-5-sustained eosinophil viability and IgE-induced basophil histamine release. As a structurally related oxidation product, 6-Keto Triamcinolone Acetonide is inferred to share this lack of glucocorticoid activity. [1]

Pharmacology Metabolism Structure-Activity Relationship

Intended Use Classification

6-Keto Triamcinolone Acetonide is categorized and supplied as a Pharmaceutical/API Drug Impurity/Metabolite Standard, intended exclusively for laboratory research and analytical method development. In contrast, Triamcinolone Acetonide is classified as an Active Pharmaceutical Ingredient (API) with therapeutic indications. This fundamental distinction governs procurement channels, regulatory documentation requirements, and permissible end-uses.

Regulatory Compliance Quality Control Pharmacopoeia

Optimal Procurement and Application Scenarios


Stability-Indicating HPLC Method Development

Use 6-Keto Triamcinolone Acetonide as a system suitability standard and impurity marker to develop robust HPLC methods capable of resolving and quantifying this specific oxidation degradation product from the parent drug and other related substances. The distinct molecular weight and chromatographic properties validated in Section 3 ensure accurate peak identification and method specificity. [1]

Mass Spectrometry-Based Impurity Profiling

Employ 6-Keto Triamcinolone Acetonide as a reference standard in LC-MS/MS workflows to confirm the presence or absence of this impurity in Triamcinolone Acetonide drug substance batches. The precise molecular weight (448.48 g/mol) provides a unique mass spectrometric signature, enabling confident identification and quantification as required by regulatory authorities.

Reference Standard Management and Stability Program

Incorporate 6-Keto Triamcinolone Acetonide into a controlled reference standard inventory with dedicated refrigerated storage (2-8°C) and light protection protocols. This scenario leverages the compound's specific stability requirements to design a compliant reference material handling program that differs from the ambient storage practices used for the parent API. [2]

Academic and Industrial Metabolism Research

Utilize 6-Keto Triamcinolone Acetonide as an authentic standard in metabolism studies investigating the oxidative pathways of Triamcinolone Acetonide in biological matrices (e.g., liver microsomes, urine). Its structural similarity to inactive metabolites, as supported by class-level biological evidence, makes it a valuable tool for distinguishing active parent drug from inactive metabolic products. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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